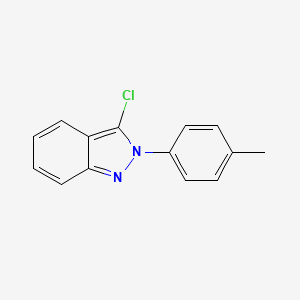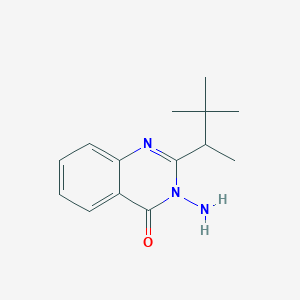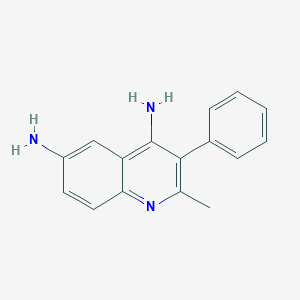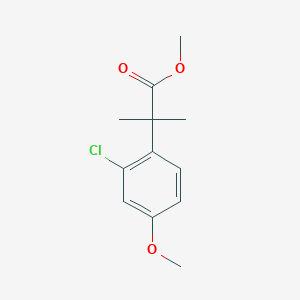
1-Naphthalenecarbamic acid, 2-chloroethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthalenecarbamic acid, 2-chloroethyl ester is an organic compound with the molecular formula C13H12ClNO2 It is a derivative of carbamic acid and is characterized by the presence of a naphthalene ring and a 2-chloroethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarbamic acid, 2-chloroethyl ester typically involves the reaction of 1-naphthylamine with phosgene to form 1-naphthyl isocyanate. This intermediate is then reacted with 2-chloroethanol to yield the desired ester. The reaction conditions usually involve the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1-Naphthalenecarbamic acid, 2-chloroethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The 2-chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 1-naphthylcarbamic acid and 2-chloroethanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Hydrolysis: 1-naphthylcarbamic acid and 2-chloroethanol.
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
科学研究应用
1-Naphthalenecarbamic acid, 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Naphthalenecarbamic acid, 2-chloroethyl ester involves its interaction with nucleophilic sites in biological molecules. The 2-chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to modifications that affect protein function. This property makes it useful as a biochemical tool for studying protein interactions and enzyme activities.
相似化合物的比较
Similar Compounds
1-Naphthylcarbamic acid, methyl ester: Similar structure but with a methyl ester group instead of a 2-chloroethyl ester group.
1-Naphthylcarbamic acid, ethyl ester: Similar structure but with an ethyl ester group instead of a 2-chloroethyl ester group.
2-Naphthylcarbamic acid, 2-chloroethyl ester: Similar structure but with the naphthalene ring substituted at the 2-position instead of the 1-position.
Uniqueness
1-Naphthalenecarbamic acid, 2-chloroethyl ester is unique due to the presence of both a naphthalene ring and a 2-chloroethyl ester group, which confer specific reactivity and potential applications in various fields. Its ability to undergo nucleophilic substitution and hydrolysis makes it a versatile compound for chemical synthesis and biochemical studies.
属性
CAS 编号 |
25216-25-5 |
|---|---|
分子式 |
C13H12ClNO2 |
分子量 |
249.69 g/mol |
IUPAC 名称 |
2-chloroethyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C13H12ClNO2/c14-8-9-17-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16) |
InChI 键 |
BHDGESYSXSAAFK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11866736.png)










![1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione](/img/structure/B11866800.png)
![11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B11866806.png)

